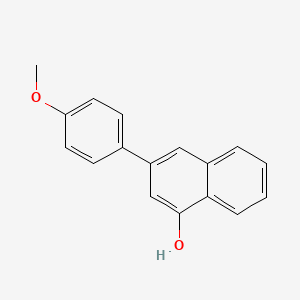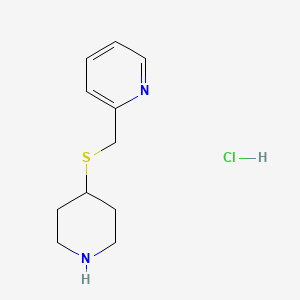
2-((Piperidin-4-ylthio)methyl)pyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Piperidin-4-ylthio)methyl)pyridine hydrochloride is a chemical compound with the molecular formula C11H17ClN2S It is a derivative of piperidine and pyridine, two important heterocyclic compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Piperidin-4-ylthio)methyl)pyridine hydrochloride typically involves the reaction of piperidine with pyridine derivatives under specific conditions. One common method is the nucleophilic substitution reaction where a piperidine derivative reacts with a pyridine derivative in the presence of a suitable base and solvent. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.
化学反応の分析
Types of Reactions
2-((Piperidin-4-ylthio)methyl)pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
科学的研究の応用
2-((Piperidin-4-ylthio)methyl)pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 2-((Piperidin-4-ylthio)methyl)pyridine hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
類似化合物との比較
Similar Compounds
- 2-((Piperidin-4-ylthio)methyl)pyridine
- 4-(Pyridin-2-ylthio)piperidine
- 2-(Piperidin-4-ylmethyl)pyridine
Uniqueness
2-((Piperidin-4-ylthio)methyl)pyridine hydrochloride is unique due to its specific structure, which combines the properties of both piperidine and pyridine. This combination allows it to interact with a wide range of molecular targets, making it a versatile compound in various research and industrial applications.
特性
分子式 |
C11H17ClN2S |
|---|---|
分子量 |
244.78 g/mol |
IUPAC名 |
2-(piperidin-4-ylsulfanylmethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C11H16N2S.ClH/c1-2-6-13-10(3-1)9-14-11-4-7-12-8-5-11;/h1-3,6,11-12H,4-5,7-9H2;1H |
InChIキー |
AZOCNHNMCSARJA-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1SCC2=CC=CC=N2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


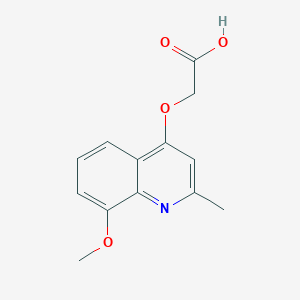

![6-(4-Chlorophenyl)-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11866143.png)

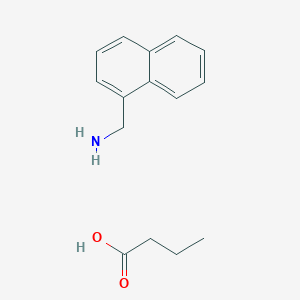

![Indolizino[2,3-g]quinoline-5,12-dione](/img/structure/B11866162.png)
![6-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11866168.png)
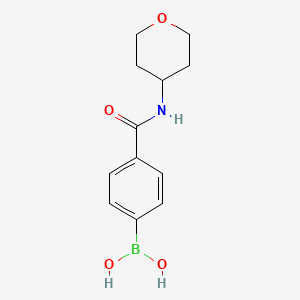
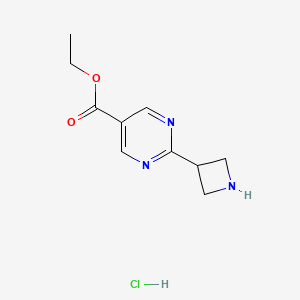
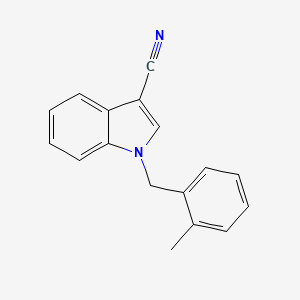
![6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyrazine](/img/structure/B11866195.png)

